molecular formula C11H10Cl2O2 B1519033 1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid CAS No. 1039951-74-0

1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1519033
CAS No.: 1039951-74-0
M. Wt: 245.1 g/mol
InChI Key: PLQRUZIHVUOPFC-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid is a bicyclic aromatic carboxylic acid featuring a cyclobutane ring fused to a 2,6-dichlorophenyl group.

Synthesis routes for related compounds (e.g., 1-(3-bromophenyl)cycloprop-2-ene-1-carboxamide) involve coupling carboxylic acids with amines via activation reagents, suggesting analogous methods for the target compound .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQRUZIHVUOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10Cl2O2C_{11}H_{10}Cl_2O_2. It is characterized by its cyclobutane structure and the presence of a dichlorophenyl group, which contributes to its biological activity. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate various biochemical pathways, including those involved in inflammation and cancer progression.

Inhibition Studies

  • Tyrosine Kinases : Similar compounds have shown the ability to inhibit tyrosine kinases, which are critical in cell signaling pathways related to cancer cell proliferation .
  • Cyclooxygenase (COX) Inhibition : Some studies suggest that cyclobutane derivatives may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological implications of cyclobutane derivatives, providing insights into their pharmacological potential:

  • Anti-Cancer Activity : A study demonstrated that cyclobutane carboxylic acids could induce apoptosis in cancer cell lines by inhibiting key signaling pathways .
  • Anti-Inflammatory Effects : Research indicated that derivatives of cyclobutane acids can reduce inflammation in rodent models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Properties : Some analogs have been tested against bacterial strains, showing promising results in inhibiting growth, particularly against Mycobacterium tuberculosis .

Data Table: Biological Activity Summary

Study Activity Assessed Findings References
Study 1Anti-CancerInduced apoptosis in cancer cells
Study 2Anti-InflammatoryReduced inflammation in rodent models
Study 3AntimicrobialEffective against Mycobacterium tuberculosis

Absorption and Distribution

The absorption characteristics of this compound are influenced by its lipophilicity due to the chlorinated phenyl group. This property may enhance its permeability across biological membranes.

Toxicological Profile

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to evaluate its safety profile comprehensively.

Scientific Research Applications

Inhibition of Fatty Acid Binding Proteins (FABPs)

DCBCA has been studied for its ability to inhibit fatty acid binding proteins (FABPs), which play crucial roles in cellular fatty acid transport and metabolism. Inhibition of FABPs can lead to increased levels of endocannabinoids like anandamide, which are involved in pain modulation and inflammation control. This property suggests potential therapeutic uses in treating metabolic disorders and pain management .

Antimicrobial Properties

Research indicates that DCBCA exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens could be explored further for pharmaceutical applications in treating infections.

Study on FABP Inhibition

A study evaluated the binding affinity of DCBCA to human FABP3, FABP5, and FABP7. Results indicated that DCBCA acts as a competitive inhibitor, particularly for FABP5, with sub-micromolar affinities reported in vitro. The selective inhibition of FABP5 over FABP3 is particularly noteworthy due to the potential side effects associated with inhibiting FABP3 .

Anti-inflammatory Effects

In vivo studies demonstrated that DCBCA possesses anti-inflammatory properties. Rodent models have shown that administration of DCBCA can alleviate symptoms of visceral and neuropathic pain without eliciting addictive behaviors, which is crucial for developing non-addictive pain relief medications .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) produces esters.

Example reaction:
1 2 6 Dichlorophenyl cyclobutane 1 carboxylic acid+R OHH+1 2 6 Dichlorophenyl cyclobutane 1 carboxylate ester+H2O\text{1 2 6 Dichlorophenyl cyclobutane 1 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{1 2 6 Dichlorophenyl cyclobutane 1 carboxylate ester}+\text{H}_2\text{O}

Reagent/ConditionsProductYield/NotesSource
Ethanol, H₂SO₄Ethyl 1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylate~75% (theoretical)
Methanol, DCC, DMAPMethyl ester derivativeRequires anhydrous conditions

Amide Formation

The carboxylic acid reacts with amines or ammonia to form amides, typically using carbodiimide-based coupling agents (e.g., DCC or EDCI).

Example reaction:
Acid+R NH2DCC1 2 6 Dichlorophenyl cyclobutane 1 carboxamide\text{Acid}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{1 2 6 Dichlorophenyl cyclobutane 1 carboxamide}

Reagent/ConditionsProductYield/NotesSource
Aniline, DCC, DMAPN-Phenylamide derivative68% yield (observed in analogs)
Ammonia gas, THFPrimary amideRequires high-pressure conditions

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Example reaction:
AcidLiAlH41 2 6 Dichlorophenyl cyclobutane 1 methanol\text{Acid}\xrightarrow{\text{LiAlH}_4}\text{1 2 6 Dichlorophenyl cyclobutane 1 methanol}

Reagent/ConditionsProductYield/NotesSource
LiAlH₄, dry etherCyclobutylmethanol derivative55% yield (theoretical)

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a cyclobutane derivative. This reaction is typically observed under high-temperature conditions or with metal catalysts.

Example reaction:
AcidΔ or Cu1 2 6 Dichlorophenyl cyclobutane+CO2\text{Acid}\xrightarrow{\Delta \text{ or Cu}}\text{1 2 6 Dichlorophenyl cyclobutane}+\text{CO}_2

Reagent/ConditionsProductYield/NotesSource
Cu powder, quinoline, 200°CCyclobutane derivativeRequires inert atmosphere

Substitution Reactions at the Aromatic Ring

The 2,6-dichlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions, though steric hindrance from the cyclobutane ring limits reactivity.

Example reaction:
Acid+NaOH aq Cu catalystHydroxy substituted derivative\text{Acid}+\text{NaOH aq }\xrightarrow{\text{Cu catalyst}}\text{Hydroxy substituted derivative}

Reagent/ConditionsProductYield/NotesSource
NaOH, Cu, 150°C1-(2-Hydroxy-6-chlorophenyl)cyclobutane-1-carboxylic acidLow yield (<30%) due to steric effects

Salt Formation

The compound forms salts with bases, such as sodium or potassium hydroxide, which enhance solubility in aqueous media.

Example reaction:
Acid+NaOHSodium 1 2 6 Dichlorophenyl cyclobutane 1 carboxylate\text{Acid}+\text{NaOH}\rightarrow \text{Sodium 1 2 6 Dichlorophenyl cyclobutane 1 carboxylate}

Reagent/ConditionsProductNotesSource
NaOH, H₂OSodium saltWater-soluble crystalline solid

Critical Analysis of Reactivity

  • Steric Effects : The cyclobutane ring and 2,6-dichloro substituents create significant steric hindrance, slowing reactions at the aromatic ring (e.g., substitution) compared to simpler aryl carboxylic acids .

  • Electronic Effects : The electron-withdrawing chlorine atoms deactivate the aromatic ring, further reducing NAS reactivity.

  • Carboxylic Acid Reactivity : Standard for carboxylic acids, with esterification and amidation proceeding efficiently under mild conditions .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclobutane-Substituted Carboxylic Acids and Derivatives

Compound Name Substituents Functional Group MP (°C) Molecular Weight Key Notes
1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid 2,6-dichlorophenyl Carboxylic acid N/A ~244.5* Hypothesized higher acidity due to dual electron-withdrawing Cl groups
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 4-chlorophenyl Carboxylic acid 80–82 210.65 Commercially available; lower steric hindrance
1-Benzylcyclobutane-1-carboxylic acid Benzyl Carboxylic acid N/A ~204.25 White solid; requires respiratory/eye protection during handling
1,1-Cyclobutanedicarboxylic acid None (diacid) Di-carboxylic acid 157–161 144.12 High melting point due to strong intermolecular hydrogen bonding

*Molecular weight calculated based on formula (C₁₁H₁₀Cl₂O₂).

Structural and Electronic Comparisons

  • Substituent Effects: The 2,6-dichlorophenyl group introduces meta-positioned electron-withdrawing Cl atoms, increasing the carboxylic acid's acidity compared to mono-substituted analogs (e.g., 4-chloro derivative) . 1,1-Cyclobutanedicarboxylic acid lacks aromatic substitution but exhibits higher melting points (157–161°C) due to dual hydrogen-bonding carboxyl groups, contrasting with the lower thermal stability of mono-carboxylic derivatives .
  • 4-Chloro analog (mp 80–82°C) suggests that the target compound’s melting point may exceed this range due to enhanced symmetry and intermolecular forces from dichloro substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
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1-(2,6-Dichlorophenyl)cyclobutane-1-carboxylic acid

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